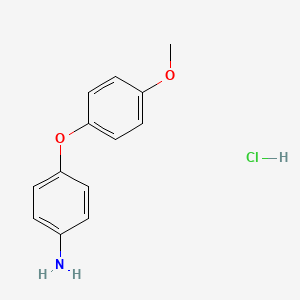

4-(4-Methoxyphenoxy)aniline hydrochloride

Description

Contextualization within Aromatic Amine and Diaryl Ether Chemistry

The chemical identity of 4-(4-Methoxyphenoxy)aniline (B1295013) hydrochloride is defined by its two principal components: the aromatic amine and the diaryl ether moieties.

Aromatic Amines: This class of compounds, characterized by an amino group attached to an aromatic ring, is fundamental to organic chemistry. Anilines, in particular, are precursors to a vast array of products, including dyes, polymers, and pharmaceuticals. slideshare.net The amino group significantly influences the reactivity of the aromatic ring and serves as a key site for chemical modification through reactions such as alkylation, acylation, and salt formation. slideshare.net The presence of the aniline (B41778) functional group in the target molecule provides a reactive handle for synthetic elaboration.

Diaryl Ethers: The diaryl ether linkage (Ar-O-Ar) is a structural motif found in numerous natural products and synthetic molecules with significant biological activity, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netrsc.org This structural unit imparts a combination of rigidity and conformational flexibility, which can be advantageous for binding to biological targets. The synthesis of diaryl ethers is a well-established area of research, with several named reactions developed for their construction. thieme-connect.comsemanticscholar.org Common methods include copper-catalyzed Ullmann condensation, palladium-catalyzed Buchwald-Hartwig coupling, and nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.comresearchgate.netorganic-chemistry.org The stability and prevalence of the diaryl ether core make it a valuable scaffold in medicinal chemistry. researchgate.net

4-(4-Methoxyphenoxy)aniline hydrochloride thus combines these two important chemical classes, positioning it as a molecule with inherent potential for diverse applications.

Table 1: General Synthetic Methods for Diaryl Ether Linkages

| Method | Description | Typical Reactants | Catalyst/Conditions |

|---|---|---|---|

| Ullmann Coupling | A copper-catalyzed cross-coupling reaction. thieme-connect.comorganic-chemistry.org | An aryl halide and a phenol (B47542). | Copper (Cu) powder, salts, or oxides at high temperatures. researchgate.net |

| Buchwald-Hartwig Coupling | A palladium-catalyzed cross-coupling reaction. thieme-connect.comorganic-chemistry.org | An aryl halide/triflate and a phenol. | Palladium (Pd) catalyst with a suitable ligand and a base. organic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction involving a nucleophile attacking an electron-deficient aromatic ring. researchgate.net | An activated (electron-deficient) aryl halide and a phenoxide. | Often proceeds without a metal catalyst, sometimes with microwave assistance. researchgate.netorganic-chemistry.org |

| Chan-Lam Coupling | A copper-promoted coupling of arylboronic acids with phenols. organic-chemistry.org | An arylboronic acid and a phenol. | Copper (II) acetate (B1210297) and a base, often at room temperature. organic-chemistry.org |

Significance as a Versatile Chemical Building Block in Organic Synthesis

The utility of this compound as a chemical intermediate stems from the reactivity of its aniline moiety and the structural stability of its diaryl ether backbone. The primary amine group can be readily transformed into a wide range of other functional groups, making it a versatile starting point for multi-step syntheses.

Its role as a building block is particularly evident in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals. For instance, the 4-phenoxyaniline (B93406) scaffold is a key component in the synthesis of certain quinazoline (B50416) derivatives investigated as potential anticancer agents. webofproceedings.orgijcce.ac.ir The synthesis of these complex molecules often involves reacting the aniline nitrogen with other reagents to construct the new heterocyclic ring.

Furthermore, derivatives of this scaffold are explored for a variety of therapeutic applications. The general class of aniline derivatives is investigated for activities such as aldose reductase inhibition and for potential use in managing conditions like heart failure. nih.govnih.gov The diaryl ether component is also a known pharmacophore in cyclooxygenase-II (COX-II) inhibitors, which are a class of anti-inflammatory drugs. aalto.fi The combination of these two structural features in one molecule provides a valuable starting point for drug discovery programs aiming to create novel therapeutic agents.

Overview of Current Academic Research Directions and Challenges

Current research involving structures related to this compound is largely driven by medicinal chemistry and the development of new synthetic methodologies.

Research Directions:

Novel Therapeutics: A primary focus is the incorporation of the diaryl ether aniline scaffold into novel molecules with potential therapeutic value. Researchers are designing and synthesizing derivatives to target a range of diseases, with a significant emphasis on anticancer agents. researchgate.netrsc.orgijcce.ac.ir The diaryl ether framework is seen as an invaluable structure for the design of new drugs. rsc.org

Synthetic Methodology: There is ongoing academic interest in developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of diaryl ethers. researchgate.netresearchgate.net This includes the development of new catalyst systems, such as those based on nickel or bimetallic nanoparticles, and the use of greener solvents to reduce the environmental impact of these chemical transformations. researchgate.netresearchgate.net

Challenges:

Synthesis of Diaryl Ethers: While many methods exist, the synthesis of diaryl ethers can be challenging. Traditional methods like the Ullmann coupling often require harsh reaction conditions, including high temperatures and long reaction times, and can produce low to moderate yields. researchgate.net Modern palladium-catalyzed methods, while often more efficient, can be expensive.

Aniline Reactivity and Safety: While the reactivity of the aniline group is beneficial for synthesis, it also presents challenges. Anilines can be susceptible to oxidation. From a drug development perspective, the aniline moiety can sometimes be a liability due to metabolic instability or potential toxicity, prompting chemists to design bioisosteric replacements to mitigate these undesirable properties while retaining biological activity. cresset-group.com

Table 2: Chemical and Physical Properties of 4-(4-Methoxyphenoxy)aniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H13NO2 | nih.gov |

| Molecular Weight | 215.25 g/mol | nih.gov |

| IUPAC Name | 4-(4-methoxyphenoxy)aniline | nih.gov |

| SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)N | nih.gov |

| InChIKey | VTYZDTAGEMAJMM-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-methoxyphenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12;/h2-9H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGDSMFJNISZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 4-(4-Methoxyphenoxy)aniline (B1295013) and its Hydrochloride Salt

Traditional methods for synthesizing 4-(4-Methoxyphenoxy)aniline rely on a two-step process: the formation of a diaryl ether intermediate, followed by the chemical reduction of a nitro group.

A common pathway to obtaining the target aniline (B41778) involves the reduction of its nitro-precursor, 4-methoxy-4'-nitrodiphenyl ether. This conversion is a critical step, often achieved through catalytic hydrogenation. This process typically involves the use of a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere. nih.gov For example, hydrogenation can be carried out using a Pd/C catalyst in methanol (B129727) under a hydrogen atmosphere for a couple of hours. nih.gov Another method involves catalytic hydrogenation over palladium on carbon to obtain the basic o-phenylenediamine (B120857) skeleton from the nitroaniline precursor. researchgate.net

Alternative reduction methods can also be employed. The reduction of nitroarenes can be achieved using reagents like tin(II) chloride (SnCl2) in the presence of a strong acid such as concentrated hydrochloric acid. chemicalbook.com

A summary of common reduction conditions is presented below:

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Reference |

| 4-methoxy-4'-nitrodiphenyl ether | Pd/C, H₂ | Methanol | Hydrogen atmosphere, 2 hours | nih.gov |

| Nitroaniline precursor | Palladium on carbon, H₂ | Not specified | Catalytic hydrogenation | researchgate.net |

| p-anisidine (via diazonium salt) | SnCl₂, conc. HCl | Water | 0°C, 30 minutes | chemicalbook.com |

The central diaryl ether structure of the precursor is typically formed through a nucleophilic aromatic substitution reaction, most notably the Ullmann condensation. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org In a typical synthesis, a phenol is coupled with an electron-deficient aryl bromide in a polar, high-boiling solvent like N-methylpyrrolidinone (NMP). umass.edu

For instance, the synthesis of the precursor 4-methoxy-4'-nitrodiphenyl ether can be achieved by reacting 4-chloronitrobenzene with phenol in the presence of a copper catalyst. wikipedia.org Modern variations of the Ullmann reaction may use soluble copper(I) catalysts, which can operate under milder conditions than the traditional high-temperature methods. wikipedia.orgumass.edu Cesium carbonate is often used as the base in these reactions. umass.edu The reactivity of the aryl halide follows the general trend of I > Br > Cl. mdpi.com

Key parameters for Ullmann-type diaryl ether synthesis:

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature | Reference |

| 4-chloronitrobenzene | Phenol | Copper | KOH | Not specified | High temperature | wikipedia.org |

| Electron-deficient aryl bromides | p-cresol | None (catalyst-free) | Cs₂CO₃ | NMP | 70°C | umass.edu |

| Aryl iodides/bromides | Various phenols | Copper(I) iodide | N,N-dimethylglycine | Not specified | 90°C | organic-chemistry.org |

| Substituted aryl halides | Substituted phenols | CuO-NPs | KOH/Cs₂CO₃ | DMSO | ~100°C | mdpi.com |

The final step in producing the target compound is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 4-(4-methoxyphenoxy)aniline, with hydrochloric acid. google.com The aniline derivative is dissolved in a suitable solvent, and a solution of hydrochloric acid is added, often at room temperature. google.com This acid-base reaction leads to the precipitation of the more stable and often crystalline hydrochloride salt, which can then be isolated by filtration. chemicalbook.comgoogle.com For example, 4-benzyloxy-aniline can be converted to its hydrochloride salt by stirring with a 1:1 dilute hydrochloric acid solution at 20-30°C for 20-30 minutes, followed by centrifugal separation. google.com

Advanced and Optimized Synthetic Approaches

To improve efficiency, yield, and environmental friendliness, modern synthetic methods such as microwave-assisted synthesis and solvent-free reactions have been developed.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of diaryl ethers. organic-chemistry.orgresearchgate.net This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. organic-chemistry.orgnih.gov For example, the catalyst-free coupling of phenols with electron-deficient aryl halides can be achieved in refluxing DMSO within 5-10 minutes under microwave irradiation. organic-chemistry.org Similarly, the synthesis of various aniline derivatives has been successfully performed under microwave conditions, highlighting the efficacy of this method for C-N bond formation. nih.govthieme-connect.de The use of microwave power can be varied to optimize reaction yields; for instance, in the synthesis of one ester, a power of 120 watts gave a higher yield than 200 or 400 watts. fip.org

Solvent-free, or solid-state, reactions offer a greener alternative to traditional synthesis by reducing waste and avoiding the use of potentially toxic solvents. researchgate.net The synthesis of diaryl ethers can be performed under solvent-free conditions using a solid base like potassium fluoride (B91410) on alumina (B75360) (KF/Alumina). researchgate.net These reactions can proceed at room temperature for electronically favorable substrates, while others may require brief microwave irradiation to be induced. researchgate.net Product isolation is simplified, often requiring only simple filtration. researchgate.net Furthermore, one-pot, solvent-free syntheses of quinoline (B57606) derivatives have been successfully carried out using microwave irradiation, demonstrating the potential of combining these advanced techniques. nih.gov

Synthesis of Key Intermediates for Functionalized 4-(4-Methoxyphenoxy)aniline Derivatives

The functionalization of the parent 4-(4-methoxyphenoxy)aniline molecule is pivotal for the development of novel derivatives with tailored properties. This is often achieved by creating key reactive intermediates that can undergo further chemical transformations. Common strategies involve the modification of the primary amine group to form amides, ureas, thioureas, and sulfonamides. These intermediates serve as versatile building blocks for constructing more complex molecular architectures.

One of the most direct methods to functionalize 4-(4-methoxyphenoxy)aniline is through acylation to form amide intermediates. For instance, the reaction of anilines with acylating agents like acid chlorides or anhydrides in the presence of a base yields the corresponding N-aryl amides. This approach is fundamental in medicinal chemistry for introducing a wide array of substituents.

Another critical class of intermediates is derived from the reaction of 4-(4-methoxyphenoxy)aniline with isocyanates or isothiocyanates, leading to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. The resulting (thio)urea moiety can participate in hydrogen bonding and has been identified as a key pharmacophore in various biologically active compounds. For example, the synthesis of 1-(4-(4-methoxyphenoxy)phenyl)thiourea (B1434683) provides a key intermediate that can be further modified. sigmaaldrich.com The general synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate, or alternatively, with ammonium (B1175870) thiocyanate (B1210189) in an acidic medium.

Furthermore, the synthesis of sulfonamide intermediates from 4-(4-methoxyphenoxy)aniline represents another important synthetic route. The reaction of the aniline with a sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), affords the corresponding sulfonamide. nih.govresearchgate.net These sulfonamide intermediates are valuable precursors for compounds with a range of applications.

The following tables summarize detailed research findings for the synthesis of these key intermediates.

Table 1: Synthesis of Amide Intermediates

Research has demonstrated the synthesis of amide derivatives from analogous anilines, which can be applied to 4-(4-methoxyphenoxy)aniline. For example, the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives involves the formation of an amide bond by reacting the corresponding amine with benzoyl chloride derivatives. nih.gov

| Amine Precursor | Acylating Agent | Solvent | Base | Product | Yield (%) | Ref. |

| 4-(4-Aminophenoxy)phenol | Benzoyl Chloride | Dichloromethane (B109758) | Triethylamine | N-(4-(4-hydroxyphenoxy)phenyl)benzamide | Not Reported | nih.gov |

| 4-Aminophenol (B1666318) | Acetic Anhydride | Water/HCl | Sodium Acetate (B1210297) | N-(4-hydroxyphenyl)acetamide | Not Reported | google.com |

| 4-Anisidine | Acetic Anhydride | Pyridine | - | N-(4-methoxyphenyl)acetamide | Not Reported | researchgate.netchemjournal.kz |

This table is a representative example based on analogous structures, as specific data for 4-(4-methoxyphenoxy)aniline was not available in the searched literature.

Table 2: Synthesis of Urea and Thiourea Intermediates

The synthesis of urea and thiourea derivatives from anilines is a well-established method for creating diverse chemical libraries.

| Aniline Precursor | Reagent | Solvent | Conditions | Product | Yield (%) | Ref. |

| 4-(Aminophenoxy)methyl-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Phenyl isothiocyanate | Ethanol | Reflux | N-Phenyl-N'-{4-[(4-alkyl/aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]phenyl}thiourea | 65-88 | nih.gov |

| 3-Amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl derivative | Phenyl isocyanate | Tetrahydrofuran | Room Temp | 1-(3-amino-4-(3,5-dimethylpiperidin-1-yl)phenyl)-3-phenylurea derivative | 85.3 | nih.gov |

| o-Phenylenediamine | Substituted isocyanates | Methanol | Reflux | 1,3-Diphenyl urea derivatives | 50-77 | nih.gov |

This table presents findings from studies on various aniline precursors to illustrate the general synthetic routes for urea and thiourea derivatives.

Table 3: Synthesis of Sulfonamide Intermediates

The preparation of sulfonamides is a key transformation in the synthesis of medicinally relevant compounds.

| Aniline Precursor | Sulfonylating Agent | Solvent | Base | Product | Yield (%) | Ref. |

| Aniline | Benzenesulfonyl chloride | Tetrahydrofuran | Triethylamine | N-Phenylbenzenesulfonamide | 85 | nih.gov |

| Substituted Anilines | R1-SO2-Z | N,N-Dimethylformamide | - | N-(Substituted phenyl)sulfonamides | Not Reported | researchgate.net |

| 4-Aminobenzoic acid | 4-Chlorobenzoyl isothiocyanate | Acetone | - | 4-[3-(4-Chlorobenzoyl)thioureido]benzoic acid | 72 | nih.gov |

This table provides examples of sulfonamide synthesis from various anilines, demonstrating the general methodology applicable to 4-(4-methoxyphenoxy)aniline.

Chemical Transformations and Reaction Pathways of 4 4 Methoxyphenoxy Aniline Hydrochloride and Analogous Structures

Oxidative Transformations

The presence of the electron-rich aniline (B41778) ring makes 4-(4-methoxyphenoxy)aniline (B1295013) susceptible to oxidation. The course of the oxidation is highly dependent on the oxidant used and the reaction conditions.

The oxidation of anilines can lead to the formation of quinone derivatives. In the case of aniline itself, strong oxidizing agents in an acidic medium, such as potassium dichromate (K₂Cr₂O₇) and sulfuric acid (H₂SO₄), can yield p-benzoquinone. researchgate.netyoutube.com This transformation involves the oxidation of the amino group and the aromatic ring.

When this reaction is applied to substituted anilines like 4-(4-methoxyphenoxy)aniline, the aniline ring is preferentially oxidized. The reaction is believed to proceed through the formation of intermediate radical cations, ultimately leading to the corresponding quinone. The phenoxy substituent remains attached to the newly formed quinone ring. The exposure of aniline to air can also cause slow oxidation, leading to colored impurities. youtube.com

Table 1: Oxidizing Agents for the Formation of Quinone Derivatives from Anilines

| Oxidizing Agent | Medium | Product from Aniline |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid (H₂SO₄) | p-Benzoquinone researchgate.net |

| Cerium(IV) Sulfate (Ce(SO₄)₂) | Aqueous | p-Benzoquinone researchgate.net |

Reductive Reactions

While the title compound is an amine, its synthesis often involves the reduction of a precursor.

The most common synthetic route to aromatic amines like 4-(4-methoxyphenoxy)aniline is the reduction of the corresponding nitroaromatic compound, in this case, 4-(4-methoxyphenoxy)-1-nitrobenzene. This reduction is a fundamental transformation in organic synthesis. masterorganicchemistry.comnih.gov A variety of reducing agents and conditions can be employed to achieve this conversion with high efficiency. wikipedia.orggoogle.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds to Amines

| Reagent System | Description |

|---|---|

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; a common and clean method. masterorganicchemistry.com |

| Fe / HCl | Metal-acid reduction; widely used historically and in industry. masterorganicchemistry.com |

| Sn / HCl | A classic metal-acid reduction method. masterorganicchemistry.com |

| Na₂S or Na₂S₂O₄ | Sodium sulfide (B99878) or hydrosulfite can be used for selective reductions. wikipedia.org |

Electrophilic Aromatic Substitution Reactions

The 4-(4-methoxyphenoxy)aniline molecule has two aromatic rings available for electrophilic substitution. The aniline ring is highly activated towards electrophiles due to the strong electron-donating nature of the amino (-NH₂) group, which directs incoming electrophiles to the ortho and para positions. byjus.com However, the para position is blocked by the phenoxy group. Therefore, substitution is expected to occur at the ortho positions relative to the amine. The second ring (the methoxyphenyl group) is also activated by the ether oxygen and the methoxy (B1213986) group, both of which are ortho-, para-directing. youtube.com

Due to the high reactivity of the aniline ring, halogenation, such as bromination, can proceed rapidly even without a Lewis acid catalyst, often leading to multiple substitutions. byjus.commsu.edu For instance, treatment of aniline with bromine water yields 2,4,6-tribromoaniline. byjus.com

Nitration of anilines requires careful consideration. The use of strong acidic conditions (like the standard nitric acid/sulfuric acid mixture) can lead to the protonation of the basic amino group, forming an anilinium ion (-NH₃⁺). byjus.com This ion is a deactivating, meta-directing group, which can result in a mixture of products. byjus.com Furthermore, the strong oxidizing nature of nitric acid can lead to the decomposition of the highly reactive aniline ring. msu.edu

Table 3: Directing Effects in Electrophilic Aromatic Substitution

| Substituent on Benzene (B151609) Ring | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NH₂ (Amino) | Strongly Activating byjus.com | Ortho, Para byjus.com |

| -OR (Alkoxy/Phenoxy) | Activating youtube.com | Ortho, Para youtube.com |

Amide Coupling Reactions Utilizing the Aniline Moiety

The primary amino group of 4-(4-methoxyphenoxy)aniline is a nucleophile and can readily participate in reactions with carboxylic acids or their activated derivatives to form amide bonds.

The formation of an amide bond between an aniline and a carboxylic acid is a cornerstone of medicinal chemistry and materials science, leading to the synthesis of phenoxyanilide congeners. Direct reaction of a carboxylic acid with an amine requires high temperatures and is often inefficient. Therefore, coupling agents are typically used to activate the carboxylic acid. nih.gov

Common coupling protocols involve reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like diisopropylethylamine (DIPEA). nih.govnih.gov Other potent coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are particularly effective for coupling less reactive or electron-deficient anilines. researchgate.net The choice of solvent is typically a non-protic one, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Table 4: Common Reagents for Amide Coupling Reactions

| Reagent(s) | Role |

|---|---|

| EDC / HOBt | Carbodiimide activator with an additive to suppress side reactions. nih.gov |

| HATU / DIPEA | Uronium-based coupling agent with a non-nucleophilic base. nih.gov |

| PyBOP / DBU | Phosphonium-based coupling agent often used for difficult couplings. researchgate.net |

Formation of Benzodioxol-Based Amide Derivatives

The synthesis of amide derivatives incorporating a benzodioxol moiety from 4-(4-methoxyphenoxy)aniline is a notable transformation. This reaction typically involves the coupling of the aniline with a carboxylic acid or its activated form, such as an acyl chloride, derived from a benzodioxole structure. For instance, the reaction of 4-(4-methoxyphenoxy)aniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-(4-(4-methoxyphenoxy)phenyl)-1,3-benzodioxole-5-carboxamide. This transformation is significant in the synthesis of compounds with potential applications in medicinal chemistry, where the benzodioxol group is a common structural motif.

A representative reaction is the synthesis of a series of N-phenyl-1,3-benzodioxole-5-carboxamides, where derivatives of 4-(4-methoxyphenoxy)aniline have been utilized as the amine component. The general reaction scheme involves the acylation of the aniline with piperonyloyl chloride in a suitable solvent, often facilitated by a non-nucleophilic base to neutralize the hydrochloric acid formed during the reaction.

| Reactant 1 | Reactant 2 | Product |

| 4-(4-Methoxyphenoxy)aniline | 1,3-Benzodioxole-5-carbonyl chloride | N-(4-(4-Methoxyphenoxy)phenyl)-1,3-benzodioxole-5-carboxamide |

| 4-(4-Methoxyphenoxy)aniline | 3,4-Methylenedioxyphenylacetic acid | N-(4-(4-Methoxyphenoxy)phenyl)-2-(3,4-methylenedioxyphenyl)acetamide |

Diverse Amide Functionalization Strategies

Beyond benzodioxol derivatives, the primary amine of 4-(4-methoxyphenoxy)aniline serves as a versatile handle for a wide range of amide functionalization strategies. These reactions are fundamental in peptide synthesis and the creation of libraries of bioactive compounds. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed to facilitate the reaction between 4-(4-methoxyphenoxy)aniline and various carboxylic acids.

For example, the reaction with substituted benzoic acids can introduce a variety of functional groups onto the aniline nitrogen. The choice of carboxylic acid is vast, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. The reaction conditions are typically mild, preserving the integrity of the diaryl ether linkage and the methoxy group.

| Amine | Carboxylic Acid/Acylating Agent | Coupling Reagent/Base | Resulting Amide |

| 4-(4-Methoxyphenoxy)aniline | Acetic anhydride | Pyridine (B92270) | N-(4-(4-Methoxyphenoxy)phenyl)acetamide |

| 4-(4-Methoxyphenoxy)aniline | Benzoyl chloride | Triethylamine | N-(4-(4-Methoxyphenoxy)phenyl)benzamide |

| 4-(4-Methoxyphenoxy)aniline | 4-Nitrobenzoyl chloride | Pyridine | N-(4-(4-Methoxyphenoxy)phenyl)-4-nitrobenzamide |

Alkylation Reactions

The primary amine of 4-(4-methoxyphenoxy)aniline can be readily alkylated to form secondary and tertiary amines. A common transformation is N,N-dimethylation to yield N,N-dimethyl-4-(4-methoxyphenoxy)aniline. This can be achieved through various methods, including reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). Another classical method is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

These tertiary amine derivatives are valuable intermediates in organic synthesis. For instance, the N,N-dimethyl derivative can be a precursor in the synthesis of more complex molecules where the dimethylamino group can act as a directing group or be further functionalized.

| Starting Material | Reagents | Product |

| 4-(4-Methoxyphenoxy)aniline | Formaldehyde, Sodium Borohydride | N,N-Dimethyl-4-(4-methoxyphenoxy)aniline |

| 4-(4-Methoxyphenoxy)aniline | Formic Acid, Formaldehyde | N,N-Dimethyl-4-(4-methoxyphenoxy)aniline |

| 4-(4-Methoxyphenoxy)aniline | Methyl Iodide, Potassium Carbonate | N,N-Dimethyl-4-(4-methoxyphenoxy)aniline (with potential for quaternary salt formation) |

Demethylation Strategies for Methoxy Groups

The methoxy group on the phenoxy ring of 4-(4-methoxyphenoxy)aniline can be cleaved to reveal a hydroxyl group, a transformation known as demethylation. This is a crucial step in the synthesis of many natural products and pharmaceuticals. Common reagents for demethylation include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3).

The choice of demethylating agent is critical to avoid unwanted side reactions, such as cleavage of the diaryl ether bond. Boron tribromide is often preferred for its effectiveness at low temperatures, which can enhance selectivity. The resulting phenol (B47542), 4-(4-hydroxyphenoxy)aniline, is a valuable intermediate for further functionalization, such as etherification or esterification at the newly formed hydroxyl group.

| Substrate | Reagent | Product |

| 4-(4-Methoxyphenoxy)aniline | Boron Tribromide (BBr3) | 4-(4-Hydroxyphenoxy)aniline |

| 4-(4-Methoxyphenoxy)aniline | Hydrobromic Acid (HBr) | 4-(4-Hydroxyphenoxy)aniline |

| 4-(4-Methoxyphenoxy)aniline | Pyridinium Hydrochloride | 4-(4-Hydroxyphenoxy)aniline |

Carbamate Formation Reactions

The primary amino group of 4-(4-methoxyphenoxy)aniline can react with various chloroformates or isocyanates to form carbamates. For instance, reaction with benzyl (B1604629) chloroformate in the presence of a base yields the corresponding benzyl carbamate, a common protecting group for amines in multi-step synthesis.

Alternatively, reaction with an isocyanate, such as phenyl isocyanate, leads to the formation of a urea (B33335) derivative. These reactions are typically high-yielding and proceed under mild conditions. The resulting carbamates and ureas are often stable compounds with applications in materials science and medicinal chemistry.

| Amine | Reagent | Base | Product |

| 4-(4-Methoxyphenoxy)aniline | Benzyl Chloroformate | Sodium Bicarbonate | Benzyl (4-(4-methoxyphenoxy)phenyl)carbamate |

| 4-(4-Methoxyphenoxy)aniline | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Triethylamine | tert-Butyl (4-(4-methoxyphenoxy)phenyl)carbamate |

| 4-(4-Methoxyphenoxy)aniline | Phenyl Isocyanate | - | 1-(4-(4-Methoxyphenoxy)phenyl)-3-phenylurea |

Copper-Catalyzed Diaryl Ether Formation Reactions

While 4-(4-methoxyphenoxy)aniline is itself a diaryl ether, analogous structures can be synthesized via copper-catalyzed diaryl ether formation reactions, commonly known as the Ullmann condensation. In a typical Ullmann reaction for this class of compounds, a phenol is coupled with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of 4-(4-methoxyphenoxy)aniline itself, one could envision the coupling of p-methoxyphenol with 4-bromoaniline (B143363) or p-aminophenol with 4-bromoanisole.

Modern variations of the Ullmann condensation often utilize copper(I) salts, such as copper(I) iodide, along with a ligand like 1,10-phenanthroline, to facilitate the reaction at lower temperatures and with better yields. These reactions are fundamental for constructing the diaryl ether core structure found in many biologically active molecules.

| Aryl Halide | Phenol | Catalyst | Base | Ligand (optional) | Product |

| 4-Bromoanisole | 4-Aminophenol (B1666318) | Copper(I) Iodide | Potassium Carbonate | 1,10-Phenanthroline | 4-(4-Methoxyphenoxy)aniline |

| 4-Iodoaniline | 4-Methoxyphenol | Copper Powder | Potassium Carbonate | - | 4-(4-Methoxyphenoxy)aniline |

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By investigating the interaction of the molecule with electromagnetic radiation, various spectroscopic methods can probe different aspects of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 4-(4-Methoxyphenoxy)aniline (B1295013) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR would provide crucial data for structural confirmation.

In ¹H-NMR, the molecule would exhibit distinct signals corresponding to its different types of protons. The aromatic protons on the two benzene (B151609) rings would appear as complex multiplets in the downfield region, typically between 6.8 and 7.5 ppm. The formation of the hydrochloride salt would convert the aniline's amino (-NH₂) group into an ammonium (B1175870) (-NH₃⁺) group, whose protons would likely appear as a broad singlet further downfield due to the electron-withdrawing effect and exchange phenomena. The protons of the methoxy (B1213986) (-OCH₃) group would be visible as a sharp singlet in the upfield region, around 3.8 ppm.

¹³C-NMR spectroscopy provides information on the carbon skeleton. nih.gov The spectrum would show distinct signals for each of the 13 unique carbon atoms in the molecule. The presence of the electron-donating methoxy group and the ether linkage, along with the ammonium group, would influence the chemical shifts of the aromatic carbons. Systematic studies on aniline (B41778) derivatives show how substituents affect the chemical shifts of the aromatic carbons. researchgate.net

Table 1: Predicted NMR Data for 4-(4-Methoxyphenoxy)aniline Hydrochloride This table is predictive, based on general principles, as specific experimental data was not found in the provided search results.

| Analysis Type | Structural Unit | Predicted Chemical Shift (ppm) | Notes |

| ¹H-NMR | Aromatic Protons (C₆H₄) | 6.8 - 7.5 | Complex multiplet patterns due to coupling between adjacent protons. |

| Ammonium Protons (-NH₃⁺) | > 8.0 | Typically a broad singlet, position can be concentration and solvent dependent. | |

| Methoxy Protons (-OCH₃) | ~3.8 | Sharp singlet. | |

| ¹³C-NMR | Aromatic Carbons | 110 - 160 | Specific shifts depend on the substitution pattern and electronic effects. |

| Methoxy Carbon | ~55 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FTIR spectrum of this compound, likely recorded using a KBr-pellet technique, would display several characteristic absorption bands. nih.gov

A key feature would be the absorptions corresponding to the ammonium group (-NH₃⁺), which are expected in the range of 2800-3200 cm⁻¹ (N-H stretching) and around 1500-1600 cm⁻¹ (N-H bending). These differ from the typical N-H stretches of a primary amine (usually two sharp bands around 3300-3500 cm⁻¹). The spectrum for aniline hydrochloride serves as a useful reference for these specific absorptions. nist.gov Other significant peaks would include C-O-C stretching vibrations for the ether linkage, aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C ring stretching in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 |

| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (-O-) | C-O-C Stretch | 1200 - 1280 |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of the two phenyl rings linked by an ether oxygen in this compound constitutes a significant chromophore. This structure is expected to absorb UV radiation, likely exhibiting characteristic absorption maxima (λmax) in the 200-400 nm range. The exact position and intensity of these absorptions can be influenced by the solvent and the protonation state of the aniline nitrogen.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Using Electrospray Ionization (ESI), a soft ionization technique, the compound is typically observed as its protonated molecular ion [M+H]⁺. For this compound, the analysis would detect the cation of the free base, 4-(4-Methoxyphenoxy)aniline. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of the ion, confirming the identity of the compound. The ability to perform retrospective data analysis is a key advantage of HRMS-based approaches. nih.gov

Table 3: Mass Spectrometry Data for 4-(4-Methoxyphenoxy)aniline

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ | nih.gov |

| Molecular Weight (Average) | 215.25 g/mol | nih.gov |

| Exact Mass (Monoisotopic) | 215.094628657 Da | nih.gov |

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to conventional mass spectrometry. nih.gov It separates ions not only by their mass-to-charge ratio (m/z) but also based on their size, shape, and charge as they drift through a gas-filled cell. nih.govresearchgate.net This process yields a Collision Cross Section (CCS) value, which is a robust and characteristic physical property of the ion. nih.gov

The CCS value can be used as an additional parameter to confirm the identity of this compound, helping to distinguish it from isomers with the same m/z but different three-dimensional structures. Experimental CCS values are compared against databases or theoretical predictions, with a typical tolerance of ±2.0% being used for confirmation. nih.gov The development of extensive CCS databases for various chemical classes aids in the confident identification of compounds in complex mixtures. nih.govvanderbilt.edu

Mass Spectrometry (EI-MS, ESI-MS, High-Resolution Mass Spectrometry (HRMS))

Chromatographic Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. A reverse-phase (RP) HPLC method is suitable for analyzing this compound. sielc.com Such a method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com For purity analysis, a gradient elution may be used to effectively separate all components. The use of phosphoric acid in the mobile phase is common, but for applications where the HPLC is coupled to a mass spectrometer (LC-MS), a volatile buffer like formic acid is substituted. sielc.com

Table 4: Example HPLC Method for 4-(4-Methoxyphenoxy)aniline Analysis Based on a method described for the free base. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (or similar Reverse-Phase C18) |

| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid for LC-MS) |

| Detection | UV Detector (e.g., at λmax) or Mass Spectrometer |

| Application | Purity assessment and separation of impurities. |

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Validation

High-Performance Liquid Chromatography (HPLC) is an essential technique for verifying the purity and confirming the identity of this compound. As a powerful separation method, HPLC is well-suited for analyzing aniline derivatives, which can be thermally unstable or polar, making them less suitable for gas chromatography without prior derivatization. researchgate.netcleancontrolling.com

A common approach for analyzing 4-(4-Methoxyphenoxy)aniline is through reverse-phase (RP) HPLC. nih.gov This method effectively separates the main compound from potential impurities generated during synthesis or degradation. The separation is typically achieved on a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (MeCN) and an aqueous solution containing an acid, such as phosphoric acid, to ensure the analyte is in its ionized form and to achieve sharp, symmetrical peaks. nih.gov For applications requiring compatibility with mass spectrometry (MS), formic acid can be substituted for phosphoric acid. nih.gov This HPLC method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. nih.gov

The identity of the compound is confirmed by comparing its retention time with that of a certified reference standard. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for 4-(4-Methoxyphenoxy)aniline Analysis This table is based on typical methods for similar analytes and serves as an example.

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse Phase) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | nih.gov |

| Detection | UV, wavelength selected for maximum absorbance | researchgate.net |

| Application | Purity assessment, identity confirmation, impurity isolation | nih.gov |

Crystallographic and Morphological Studies

Investigating the solid-state properties of a compound is crucial, as these characteristics influence its stability, solubility, and other physical attributes. Crystallographic and morphological studies provide detailed information about the crystal structure and particle appearance of this compound.

X-ray Diffraction (XRD) is a primary technique for the solid-state characterization of crystalline materials. For this compound, single-crystal XRD would provide the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice, confirming its three-dimensional structure.

Powder X-ray Diffraction (PXRD) is more commonly used for routine analysis. It involves irradiating a powdered sample of the compound with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. nih.gov This pattern can be used to identify the compound, assess its phase purity, and distinguish between different polymorphic forms, if any exist. libretexts.org For related organic compounds, PXRD has been used to determine the crystal system (e.g., orthorhombic, monoclinic) and unit cell parameters. researchgate.netnrel.gov

Micro-Electron Diffraction (MicroED) is an emerging and powerful technique that utilizes an electron beam to determine the crystal structure from nanocrystals, which are often too small for conventional XRD analysis. researchgate.netresearchgate.net This method is of great interest to the pharmaceutical industry as it can provide high-resolution crystal structures without the need to grow large single crystals. researchgate.net Given that many organic compounds initially form as microcrystalline powders, MicroED presents a valuable tool for the early structural elucidation of materials like this compound. researchgate.net

Table 2: Typical Crystallographic Data Obtainable from XRD Analysis This table presents example data based on analyses of similar organic molecules and is for illustrative purposes.

| Parameter | Example Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2(1)2(1)2(1) | researchgate.net |

| Unit Cell Parameters | a = 8.64 Å, b = 12.68 Å, c = 17.60 Å | researchgate.net |

| Volume (V) | 1928.4 ų | researchgate.net |

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the compound's particles. nrel.gov This technique scans a focused beam of electrons over the sample to produce high-resolution images of its topography. cleancontrolling.com For a crystalline powder like this compound, SEM analysis reveals critical information about particle size, size distribution, and shape (e.g., needles, plates, prisms). nanoscience.com6-napse.com

These morphological characteristics are important as they can influence the bulk properties of the powder, such as its flowability and dissolution rate. 6-napse.com Sample preparation typically involves mounting the dry powder onto a stub using conductive carbon tape and, if necessary, applying a thin conductive coating (like gold or carbon) to prevent charge buildup from the electron beam. researchgate.net The resulting images provide a direct view of the external crystal habit, complementing the internal structural data obtained from XRD. researchgate.netacs.org

Thermal Analysis

Thermal analysis techniques are employed to study the effect of heat on a material, providing information on its thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org A TGA curve plots the percentage of initial mass remaining against temperature. libretexts.orgwikipedia.org For this compound, TGA is used to determine its thermal stability and decomposition profile.

A typical TGA experiment would heat the sample at a constant rate under an inert nitrogen atmosphere. The resulting curve would likely show distinct weight loss steps. For a hydrochloride salt, an initial weight loss might correspond to the release of hydrogen chloride gas, followed by the subsequent decomposition of the organic 4-(4-Methoxyphenoxy)aniline moiety at higher temperatures. researchgate.netresearchgate.net The temperatures at which these weight losses occur indicate the thermal stability of the compound. For instance, studies on aniline complexed with cyclodextrin (B1172386) show that the evaporation of aniline is shifted to a much higher temperature (150-300 °C) compared to pure aniline, indicating stabilization through inclusion. researchgate.net The final mass at the end of the experiment represents the amount of non-volatile residue. libretexts.org

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the oxidation and reduction behavior of electroactive molecules like this compound. nih.gov The electrochemical oxidation of aniline and its derivatives has been extensively studied as it provides insight into their electronic properties and reaction mechanisms. mdpi.comnih.gov

In a typical CV experiment, the compound is dissolved in a solution containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. The presence of both an aniline group (an electron-donating amine attached to a benzene ring) and a phenoxy group suggests the compound will undergo oxidation at a specific potential. researchgate.net The voltammogram would reveal the potential at which oxidation occurs, whether the process is reversible or irreversible, and information about the reaction kinetics (e.g., whether it is a diffusion-controlled or adsorption-controlled process). researchgate.netresearchgate.net Studies on similar compounds like 4-aminophenol (B1666318) show a well-defined oxidation peak, and the electrochemical behavior is often dependent on factors like pH and scan rate. researchgate.net This characterization is valuable for understanding the compound's electron-transfer properties. nih.gov

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of chemical species. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. For aniline derivatives, CV provides information on oxidation potentials, the stability of the resulting radical cations, and the kinetics of electron transfer.

The electrochemical oxidation of aniline and its derivatives typically proceeds via a one-electron transfer to form a radical cation. mdpi.com The stability of this radical cation is highly dependent on the solvent, pH, and the nature of the substituents on the aromatic ring. In the case of 4-(4-Methoxyphenoxy)aniline, the presence of the electron-donating methoxy and phenoxy groups is expected to lower the oxidation potential compared to unsubstituted aniline.

Studies on related aniline compounds, such as 4-chloroaniline (B138754), have shown that the initial oxidation is an irreversible process, indicating that the generated radical cation is highly reactive and undergoes subsequent chemical reactions. nih.gov The voltammogram of 4-chloroaniline in a water/acetonitrile mixture exhibits a single irreversible anodic peak, confirming the instability of the oxidized species. nih.gov A similar irreversible oxidation peak would be anticipated for this compound. The general mechanism for the electrochemical oxidation of many aromatic amines involves the formation of intermediates with a quinoid structure. researchgate.net

Table 1: Representative Cyclic Voltammetry Parameters for Aniline Derivatives This table presents typical experimental conditions and findings for the cyclic voltammetry of aniline derivatives, providing a basis for understanding the expected behavior of this compound.

| Parameter | Value/Observation | Reference |

| Working Electrode | Glassy Carbon Electrode (GCE) | nih.gov |

| Solvent System | Water/Acetonitrile (50/50 v/v) with phosphate (B84403) buffer | nih.gov |

| Scan Rate | 10-1000 mV/s | nih.gov |

| Observed Process | Irreversible anodic peak (A1) | nih.gov |

| Mechanistic Insight | Indicates the instability of the oxidized species. | nih.gov |

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a highly sensitive electroanalytical technique used for determining the concentration of a substance. It offers improved resolution and lower detection limits compared to cyclic voltammetry by applying potential pulses superimposed on a linear potential ramp.

For this compound, a similar DPV method would likely exhibit a well-defined oxidation peak. The peak potential would be characteristic of the compound, and the peak current would be proportional to its concentration, enabling quantitative analysis. The optimization of DPV parameters such as pulse amplitude, pulse width, and scan rate is crucial for achieving high sensitivity and resolution. nih.gov

Table 2: Differential Pulse Voltammetry Experimental Details for a Structurally Related Aniline Derivative (4,4'-Oxydianiline) This table outlines the experimental setup and results from a DPV study of 4,4'-oxydianiline (B41483), which serves as a model for the analysis of this compound.

| Parameter | Condition/Value | Reference |

| Working Electrode | MoS₂ modified Glassy Carbon Electrode (GCE-MoS₂) | nih.gov |

| Supporting Electrolyte | 0.1 M Acetic Acid Buffer (pH 5) | nih.gov |

| Potential Range | 0.0 to 0.5 V | nih.gov |

| Scan Rate | 10 mV/s | nih.gov |

| Pulse Amplitude | 60 mV | nih.gov |

| Accumulation Potential | 0.6 V | nih.gov |

| Accumulation Time | 360 s | nih.gov |

| Linear Concentration Range | 2.4 x 10⁻⁸ M to 1 x 10⁻⁶ M | nih.gov |

| Limit of Detection | 8 x 10⁻⁸ M | nih.gov |

Chronoamperometry (CA)

Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped to a value where the analyte is oxidized or reduced, and the resulting current is measured as a function of time. This method is particularly useful for studying the kinetics of chemical reactions that are coupled to the electron transfer process and for determining diffusion coefficients.

In the context of this compound, chronoamperometry could be employed to investigate the fate of the radical cation formed upon oxidation. By analyzing the current-time transient, it is possible to distinguish between different reaction mechanisms, such as adsorption of the product onto the electrode surface or subsequent solution-phase reactions.

For instance, in studies of other aniline derivatives, chronoamperometry has been used in conjunction with cyclic voltammetry to confirm the nature of the electrode process. A diffusion-controlled process typically follows the Cottrell equation, where the current decays as a function of t⁻¹ᐟ². Deviations from this behavior can indicate complications such as coupled homogeneous reactions or surface-confined processes. While specific chronoamperometric data for this compound is not available in the reviewed literature, its application would be a logical next step in a detailed electrochemical investigation following initial CV and DPV screening. The technique can provide valuable kinetic information that complements the thermodynamic and quantitative data obtained from CV and DPV, respectively.

Exploration of Structural Analogs and Derivatives

Design and Synthesis of Substituted 4-(4-Methoxyphenoxy)aniline (B1295013) Derivatives

Modification of the primary 4-(4-methoxyphenoxy)aniline structure is primarily achieved through substitution on the aniline (B41778) ring or the nitrogen atom itself. These substitutions can significantly alter the electronic and steric properties of the molecule.

Halogenated Analogs

The introduction of halogen atoms onto the aromatic rings of the 4-(4-methoxyphenoxy)aniline framework is a common strategy to modulate its physicochemical properties. Synthesis of these analogs can be achieved by either using halogenated starting materials or by direct halogenation of the parent compound.

One established route to analogous halogenated diaryl ethers involves the diazotization of halogenated 4-phenoxyanilines. For instance, compounds like 2,4-dichloro-4'-amino-diphenylether can be converted to their corresponding diazonium salts, which are then subsequently transformed into other functional groups like phenols. google.com This highlights that halogen atoms are well-tolerated in precursors to related structures.

Another approach involves building the molecule from halogenated precursors. For example, halogenated phenoxychalcones are synthesized via the Claisen-Schmidt condensation of a 4-(4-substituted-phenoxy)benzaldehyde with a substituted acetophenone. nih.gov The required halogenated phenoxybenzaldehydes can be prepared through Williamson etherification, reacting a substituted phenol (B47542) with a halogenated benzaldehyde. nih.gov

A general method for preparing halogenated phenols from halogenated anilines via hydrolysis in the presence of an acid catalyst also provides a pathway to key intermediates for these syntheses. google.com These methods underscore the accessibility of halogenated precursors for synthesizing a variety of derivatives.

Table 1: Examples of Halogenated Phenoxy Derivatives and Synthetic Methods

| Compound Class | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Halogenated 4-Phenoxyphenols | Halogenated 4-Phenoxyanilines (e.g., 2,4-dichloro-4'-amino-diphenylether) | Diazotization / Hydrolysis | google.com |

| Halogenated Phenoxychalcones | 4-(4-Substitutedphenoxy)benzaldehydes, 4-Substituted Acetophenones | Claisen-Schmidt Condensation | nih.gov |

| Halogenated Phenols | Halogenated Anilines | Acid-Catalyzed Hydrolysis | google.com |

Alkylated Aniline Moieties

Alkylation of the aniline nitrogen in 4-(4-methoxyphenoxy)aniline introduces new functional groups and steric bulk, significantly impacting the molecule's properties. A primary method for achieving N-alkylation is reductive alkylation. This process is widely used for the alkylation of 4-aminodiphenylamine, a structurally similar compound, where it reacts with ketones (like methyl isobutyl ketone) to form N-alkylated derivatives. google.com This established method is directly applicable to the 4-(4-methoxyphenoxy)aniline scaffold.

The reaction typically involves the condensation of the aniline with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. This one-pot procedure is highly efficient for preparing secondary amines. The alkylating reactivity of related aniline mustards, which are N,N-bis(2-chloroethyl)ated anilines, has also been studied extensively, demonstrating the capacity of the aniline nitrogen to undergo multiple alkylations. nih.gov

Table 2: General Method for N-Alkylation of Anilines

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Reductive Alkylation | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl or N,N-Dialkyl Aniline | google.com |

Amide-Functionalized Derivatives

The aniline nitrogen of 4-(4-methoxyphenoxy)aniline is readily acylated to form a wide range of amide-functionalized derivatives. This transformation is typically achieved by reacting the aniline with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides.

A direct and efficient method involves the use of coupling agents. For example, 4-(2-methoxyphenoxy)aniline (B185882) has been used to synthesize thiazole (B1198619) carboxamide derivatives by reacting it with a carboxylic acid in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP). acs.org A general protocol for amide bond formation, particularly effective for electron-deficient or unreactive anilines, utilizes a combination of EDCI, DMAP, and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method is robust and amenable to a wide range of functionalized carboxylic acids. nih.gov

These amide-forming reactions are fundamental in medicinal chemistry and materials science for linking the 4-(4-methoxyphenoxy)aniline motif to other molecular fragments.

Table 3: Reagents for Amide Synthesis from 4-(4-Methoxyphenoxy)aniline

| Reagent Type | Specific Reagents | Reaction Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid + Coupling Agents | 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid, EDCI, DMAP | Dichloromethane (B109758) (DCM), 48h | acs.org |

| General Coupling Protocol | Carboxylic Acid, EDCI, DMAP, HOBt, DIPEA | Varies | nih.gov |

| Acid Chloride | Cinnamoyl Chloride | Base (e.g., Pyridine) | nih.gov |

Incorporation of the 4-(4-Methoxyphenoxy)aniline Motif into Complex Organic Architectures

The unique electronic and structural characteristics of 4-(4-methoxyphenoxy)aniline make it an attractive component for incorporation into larger, functional macromolecular systems.

Phthalocyanine (B1677752) Derivatives

Phthalocyanines (Pcs) are large, aromatic macrocycles known for their intense color and utility in materials science. dergipark.org.tr While direct synthesis from 4-(4-methoxyphenoxy)aniline is not typical, the motif can be incorporated by first synthesizing a substituted phthalonitrile (B49051) precursor. The general and most common method for synthesizing phthalocyanines is the metal-catalyzed cyclotetramerization of phthalonitriles. dergipark.org.trjchemrev.com

To create a phthalocyanine bearing 4-(4-methoxyphenoxy) groups, one would typically start with a nitrophthalonitrile, such as 4-nitrophthalonitrile. A nucleophilic aromatic substitution reaction between the 4-(4-methoxyphenoxy)phenoxide (generated from the corresponding phenol) and the nitrophthalonitrile would yield 4-[4-(4-methoxyphenoxy)phenoxy]phthalonitrile. This precursor, which now contains the desired diaryl ether moiety, can then undergo cyclotetramerization, often in the presence of a metal salt like zinc acetate (B1210297) or cobalt(II) chloride in a high-boiling solvent, to form the peripherally substituted metallophthalocyanine. nih.gov The introduction of such substituents is a key strategy to enhance the solubility of phthalocyanines in organic solvents, which is otherwise a major limitation. nih.govnih.gov

Table 4: Synthetic Strategy for Phthalocyanine Derivatives

| Step | Reaction | Precursors | Product | Reference |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 4-Nitrophthalonitrile, Phenol derivative | Substituted Phthalonitrile | nih.gov |

| 2 | Cyclotetramerization | Substituted Phthalonitrile, Metal Salt (optional) | Substituted Phthalocyanine | dergipark.org.trnih.gov |

Carbazole-Containing Systems

Carbazole-based materials are widely studied for their excellent electronic and photophysical properties, particularly in organic light-emitting diodes (OLEDs). The 4-(4-methoxyphenoxy)aniline moiety can be integrated into carbazole (B46965) systems using modern cross-coupling reactions.

Common strategies include the Buchwald-Hartwig and Ullmann cross-coupling reactions. chemmethod.comnih.gov For example, the nitrogen atom of 4-(4-methoxyphenoxy)aniline can act as a nucleophile in a palladium-catalyzed Buchwald-Hartwig amination with a dihalo-carbazole derivative. chemmethod.com Alternatively, an Ullmann condensation can be employed, typically using a copper catalyst to couple the aniline with a halogenated carbazole, often under harsher conditions. nih.gov These reactions effectively form a C-N bond, linking the phenoxy-aniline unit directly to the carbazole core. Such a combination creates a larger, conjugated system with potentially novel charge-transport and emissive properties.

Table 5: Common Coupling Reactions for Carbazole Synthesis

| Reaction Name | Catalyst | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complex (e.g., Pd₂(dba)₃) with a phosphine (B1218219) ligand | Halogenated Carbazole + Aniline | C-N | chemmethod.com |

| Ullmann Condensation | Copper catalyst | Halogenated Carbazole + Aniline | C-N | nih.gov |

Bipyrrole Derivatives (e.g., Tambjamines)

Tambjamines are a class of alkaloids characterized by a bipyrrole core, and their synthesis and biological evaluation have garnered significant attention. nih.govchim.it These compounds and their unnatural analogs have demonstrated potent activity in various biological assays, including viability, proliferation, and invasion assays across multiple cancer cell lines, often with minimal to no cytotoxicity towards non-transformed cell lines. nih.gov The core structure of tambjamines, which features nitrogen atoms, allows for ion coordination, a key factor in their observed antimicrobial, anticancer, and antimalarial bioactivities. rsc.org

The synthesis of tambjamine analogs has been a focal point of research to explore their therapeutic potential. For instance, the first total synthesis of tambjamine K paved the way for creating a library of unnatural analogs with enhanced potency. nih.gov These synthetic efforts have led to the discovery of tambjamines as fast-acting, multistage antimalarials, effective against liver, asexual erythrocytic, and sexual erythrocytic stages of the parasite. acs.org The lead candidate, KAR425, has shown excellent oral efficacy in mouse models. acs.org

A comprehensive biological assessment of synthetically derived tambjamines C, E-J, and BE-18591 revealed strong activity against the fungus Malassezia furfur and considerable, though non-selective, antiproliferative activity against various human cancer and normal cell lines. deepdyve.com Notably, tambjamines I and J were found to induce significant apoptosis. deepdyve.com The structural variations within the tambjamine family, even minor ones, can significantly impact the potency of their biological activities, making the identification and synthesis of new analogs a valuable endeavor. rsc.org

Table 1: Biological Activity of Selected Tambjamine Analogs

| Compound/Analog | Biological Activity | Key Findings | Reference |

| Tambjamine K (unnatural analogs) | Anticancer | More potent in viability, proliferation, and invasion assays than the natural product. | nih.gov |

| KAR425 (Tambjamine analog) | Antimalarial | Potent against multiple parasite life cycle stages; excellent oral efficacy. | acs.org |

| Tambjamines C, E-J, BE-18591 | Antifungal, Antiproliferative | Strong activity against Malassezia furfur; non-selective cytotoxicity. | deepdyve.com |

| Tambjamines I and J | Apoptosis-inducing | Demonstrated significant apoptosis-inducing effects. | deepdyve.com |

Benzodioxole-Fused Derivatives

The fusion of a benzodioxole ring to a core structure can significantly influence its biological properties. The synthesis of benzodioxole derivatives often involves multi-step reaction sequences. For example, benzodioxole aryl acetate and acetic acid derivatives can be synthesized from 3,4-(methylenedioxy)phenylacetic acid through esterification followed by further modifications. nih.gov A general route to ketoester derivatives involves the reaction of benzoic acid derivatives with a substituted phenylacetate (B1230308) in the presence of phosphorus pentoxide. nih.gov Subsequent hydrolysis of these ketoesters yields the corresponding acetic acid derivatives. nih.gov

In the context of developing new therapeutic agents, 1-((2,3-dihydrobenzo[b] nih.govacs.orgdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives have been identified as new and selective ligands for the enzyme cyclooxygenase-2 (COX-2). nih.gov One such derivative, compound 3k, exhibited notable anti-inflammatory activity both in vitro and in vivo with no significant ulcerogenic activity, highlighting its potential as a lead candidate for safer anti-inflammatory drugs. nih.gov Computational docking studies have further supported the interaction of these derivatives with the active site of COX-2. nih.gov

Pyrimidine-Based Structures

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. nih.gov The position of substituents on the pyrimidine ring plays a crucial role in dictating these activities, which include antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

The synthesis of novel pyrimidine derivatives often involves the cyclization of appropriate precursors. For instance, 5-substituted uracil (B121893) derivatives can be synthesized from the reaction of 6-amino uracil with aromatic aldehydes. ekb.eg Structure-activity relationship (SAR) studies and molecular docking are instrumental in guiding the design of these compounds to enhance their interaction with biological targets like the epidermal growth factor receptor (EGFR). ekb.eg

Research into 2,4,5-trimethoxyphenyl pyrimidine derivatives has led to the identification of selective D5 receptor partial agonists. nih.gov Compound 5j (4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine) emerged as a potent candidate from this series, demonstrating the ability to alleviate cognitive impairments in preclinical models without significant cytotoxicity. nih.gov

Table 2: Activity of Selected Pyrimidine Derivatives

| Derivative Class | Key Compound/Feature | Biological Target/Activity | Noteworthy Finding | Reference |

| 5-Substituted Uracils | Compound 3b | EGFR | Docking studies suggest higher activity than analog 3a . | ekb.eg |

| 2,4,5-Trimethoxyphenyl Pyrimidines | Compound 5j | D5 Receptor Partial Agonist | Alleviated scopolamine-induced memory impairment. | nih.gov |

Naphthalene-Derived Systems (e.g., Naphthalene-1,2-diones)

Naphthalene-based scaffolds have been explored for the development of novel therapeutic agents, with a particular focus on their anticancer potential. The replacement of a naphthalene (B1677914) scaffold in certain inhibitors has been investigated to improve properties such as metabolic stability and reduce mutagenicity. nih.gov For instance, replacing the naphthalene core with a 1,4-isoquinoline scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/Nuclear factor (erythroid-derived 2)-like 2 (NRF2) inhibitors resulted in an improved mutagenic profile while maintaining potency. nih.gov

Novel naphthalene-based diarylamide derivatives have been designed as pan-Raf kinase inhibitors with promising anti-melanoma activity. nih.gov Several of these compounds exhibited more potent cytotoxic activities against melanoma cell lines than the standard drug sorafenib. nih.gov

Furthermore, a series of dihydronaphthalene derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cells. nih.gov Starting from 6-methoxy-1-tetralone, a variety of derivatives were prepared, with some showing potent cytotoxic activities against MCF-7 human breast adenocarcinoma cells at low micromolar concentrations, while displaying a good safety profile against normal epithelial breast cells. nih.gov The synthesis of naphthalene-1,4-dione analogues has also been pursued to develop anticancer agents that can disrupt the Warburg effect, a hallmark of many cancers. nih.gov

Comparative Studies of Positional Isomers and Related Structural Scaffolds

The spatial arrangement of substituents on a molecular scaffold can have a profound impact on its biological activity. Comparative studies of positional isomers and related structural frameworks are crucial for elucidating these structure-activity relationships.

In the context of pyridine (B92270) derivatives, research has shown that the position of substituents significantly influences their antiproliferative activity. mdpi.com For example, the insertion of methyl and nitro groups at the para position of certain pyridine derivatives enhanced their antiproliferative activity, whereas substitutions at the ortho and meta positions led to a decrease in activity. mdpi.com The presence of nitrogen and oxygen-containing groups, such as methoxy (B1213986), hydroxyl, and carbonyl groups, within the structure of pyridine derivatives has been associated with superior antiproliferative effects against various human cancer cell lines. mdpi.com

This highlights the importance of precise structural modifications in the design of new therapeutic agents. The subtle changes in the electronic and steric properties brought about by altering the position of a functional group can lead to significant differences in biological outcomes.

Applications in Materials Science and Polymer Chemistry

Role as Monomers in Advanced Polymer Synthesis

As a derivative of aniline (B41778), 4-(4-Methoxyphenoxy)aniline (B1295013) is utilized as a monomer for creating advanced polymers, most notably substituted polyanilines. The presence of the methoxyphenoxy group enhances the processability of the resulting polymer. Unlike the parent polyaniline, which is often insoluble in common organic solvents, polymers derived from substituted anilines show improved solubility, which is a critical factor for their application and characterization. This enhanced solubility facilitates the formation of films and coatings with uniform thickness and morphology.

Electrochemical Polymerization Mechanisms and Products

The synthesis of poly(4-(4-Methoxyphenoxy)aniline) is typically achieved through electrochemical polymerization, a method that allows for precise control over the thickness and morphology of the resulting polymer film. The polymerization is generally carried out in an acidic medium, where the hydrochloride salt of the monomer is readily soluble.

The mechanism for the electrochemical polymerization of aniline derivatives like 4-(4-Methoxyphenoxy)aniline follows a well-established oxidative coupling pathway scielo.br:

Oxidation of the Monomer: The process begins at the anode surface where the aniline monomer undergoes an initial oxidation to form a cation radical scielo.br.

Radical Coupling: These highly reactive cation radicals then couple with each other. The most common coupling is head-to-tail (para-coupling) to form a dimer scielo.br.

Chain Propagation: The resulting dimer is more easily oxidized than the monomer itself. It is further oxidized, allowing it to react with other monomer cation radicals, leading to the propagation of the polymer chain scielo.br.

Deprotonation: Protons are eliminated during the coupling steps, allowing for the rearomatization of the phenyl rings within the growing polymer backbone scielo.br.

The resulting product is poly(4-(4-Methoxyphenoxy)aniline), a substituted polyaniline. The polymer film is deposited directly onto the electrode surface. The properties of the polymer, such as its conductivity and electroactivity, are highly dependent on the synthesis conditions, including the applied potential, the type of electrolyte used, and the pH of the solution uba.ar.

Development of Electroactive Materials

Polymers derived from 4-(4-Methoxyphenoxy)aniline are classified as electroactive materials because their electrical and optical properties can be reversibly changed through electrochemical oxidation and reduction (doping and de-doping). These polymers exhibit multiple, distinct colored states depending on their oxidation level, a property known as electrochromism scielo.br.

The polymer can exist in several oxidation states:

Leucoemeraldine: The fully reduced form, which is typically pale yellow or colorless.

Emeraldine: The partially oxidized form, which is green or blue and is electrically conductive.

Pernigraniline: The fully oxidized form, which is typically blue or violet.

The electroactive and electrochromic properties of these materials make them promising candidates for applications in various devices.

Table 1: Electrochemical and Optical Properties of a Structurally Similar Polymer, Poly(2,5-dimethoxyaniline) (PDMA)

| Property | Value/Observation | Reference |

| Oxidation States | Reversible transition between yellow (reduced) and blue (oxidized) states. | scielo.br |

| Electrochromic Response Time | < 2 seconds at an applied potential of 1.6 V. | scielo.br |

| Absorption Bands (in HCl) | 370 nm, 470 nm, 690 nm. | scielo.br |

| Morphology | Porous structure when synthesized on an ITO glass electrode. | scielo.br |

Note: This data is for a structurally related polymer and is provided for illustrative purposes due to the lack of specific data for poly(4-(4-Methoxyphenoxy)aniline) in the reviewed literature.

Investigation of Optical Properties in Functional Materials

A comprehensive literature search did not yield specific information regarding the investigation of optical properties, the design of chromophores and fluorescent probes, or studies on Aggregation-Induced Emission (AIE) phenomena directly involving 4-(4-Methoxyphenoxy)aniline hydrochloride or its derived polymers.

Utilization in Thermal Recording Media

A thorough review of scientific literature and patent databases did not reveal specific applications of this compound in the formulation of thermal recording media.

Functionality as a Developer Component

The term "developer" in materials science can encompass various applications, including photographic and dye development processes. While aniline and its derivatives have historically been utilized as precursors in the synthesis of photographic developers and dye intermediates, specific research detailing the role of this compound as a primary developer component is not extensively documented in publicly available literature.

In the context of color photography, developer solutions typically contain p-phenylenediamine (B122844) derivatives that, upon oxidation, react with couplers to form dyes. The molecular structure of 4-(4-Methoxyphenoxy)aniline is related to this class of compounds, suggesting a theoretical potential for similar reactivity. However, without direct experimental evidence, its functionality remains speculative.